N-(2-Chloroethyl)propan-2-amine hydrochloride
Overview
Description
“N-(2-Chloroethyl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C5H13Cl2N . It is commonly seen as a white crystalline powder .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C5H13Cl2N . The compound has a molecular weight of 158.07 .Physical and Chemical Properties Analysis
“this compound” is soluble in water and slightly soluble in ethanol and chloroform . It has a melting point of approximately 178-180°C . The compound has a molecular weight of 158.07 .Scientific Research Applications
Hydrogel Development
N-(2-Chloroethyl)propan-2-amine hydrochloride is utilized in the creation of chitosan hydrogels, which are pH- and thermo-responsive. These hydrogels exhibit significant stimuli-response, making them useful for targeted drug delivery, improving bioavailability, and systemic drug solubilization (Karimi et al., 2018).
Dielectric Properties
This compound demonstrates a sharp switching of its dielectric constant near room temperature due to structural phase transitions. This property is attributed to the dynamic changes of the (2-chloroethyl)ammonium cation between different states (Shao et al., 2015).
Conformational Analysis
Crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, including hydrochloride salts, provide insights into the conformation of amine fragments in various environments. This knowledge is valuable for understanding molecular interactions and structural behavior (Nitek et al., 2020).
Ligand Synthesis
This compound is involved in synthesizing hexadentate N3O3 amine phenol ligands for Group 13 metal ions. These ligands are useful in chemistry and materials science for their complexation and coordination properties (Liu et al., 1993).
Synthesis Process Research
Research on the synthesis process of this compound explores optimal reaction conditions and economic, environmentally friendly production methods (Xiao, 2009).
Chemical Reaction Studies
The compound is used in reactions with chloroanhydrides of furan series carboxylic acids, leading to the formation of various amides and hydrazides. This research contributes to the understanding of chemical reactions and compound synthesis (Kurgan et al., 1965).
Safety and Hazards
“N-(2-Chloroethyl)propan-2-amine hydrochloride” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Biochemical Analysis
Biochemical Properties
N-(2-Chloroethyl)propan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an alkylating agent, forming covalent bonds with nucleophilic groups in biomolecules such as DNA, RNA, and proteins. This interaction can lead to the inhibition of enzyme activity, alteration of protein function, and disruption of nucleic acid structures. The specific nature of these interactions depends on the concentration and environmental conditions in which this compound is used .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound can induce DNA damage, leading to cell cycle arrest and apoptosis. Additionally, this compound can affect the expression of genes involved in cell proliferation, differentiation, and survival. These effects are often dose-dependent and can vary between different cell types .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This alkylation process can result in the inhibition of enzyme activity, disruption of protein function, and alteration of nucleic acid structures. The compound can also induce the formation of DNA cross-links, which can interfere with DNA replication and transcription. These molecular interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to light, heat, or moisture. Long-term exposure to this compound can result in cumulative DNA damage and persistent changes in gene expression. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild DNA damage and transient changes in gene expression. At higher doses, this compound can cause significant toxicity, leading to cell death, tissue damage, and adverse physiological effects. It is crucial to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with biomolecules, resulting in the formation of DNA adducts and other covalent modifications. The compound can also affect metabolic flux and alter the levels of specific metabolites, depending on the cellular context .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells. Once inside the cell, this compound can interact with binding proteins, which can affect its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of specific receptors .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the nucleus, where it can interact with DNA and nuclear proteins. The subcellular localization of the compound can influence its activity and function, as well as its interactions with other biomolecules .
Properties
IUPAC Name |
N-(2-chloroethyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-5(2)7-4-3-6;/h5,7H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRKVRBYLCHDBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00636661 | |
Record name | N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00636661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-61-2 | |
Record name | 6306-61-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00636661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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